Fmoc-L-3-Ala(Indazol)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)23(13-22-19-11-5-6-12-21(19)27-28-22)26-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,23H,13-14H2,(H,26,31)(H,27,28)(H,29,30)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAVQBDMSPGWBA-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC=CC5=NN4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC=CC5=NN4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc L 3 Ala Indazol Oh and Its Advanced Derivatives
Strategies for the Chemical Synthesis of Fmoc-L-3-Ala(Indazol)-OH
The chemical synthesis of this compound, a non-canonical amino acid, involves the construction of the indazole-alanine core structure followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety. A key strategy for creating the core structure involves the condensation of a protected aspartic acid derivative with an enamine, followed by cyclization with hydrazine (B178648).
One documented approach describes the synthesis of related tetrahydroindazole-3-yl-alanine derivatives. researchgate.net This method involves the condensation of Boc-Asp-OtBu with 1-pyrrolidino-1-cyclohexene. Subsequent acid-hydrolytic treatment and reaction with hydrazines lead to the formation of the tetrahydroindazole (B12648868) nucleus. researchgate.net Following the creation of the core amino acid, standard procedures are used for the introduction of the Fmoc group.
The Fmoc protection of an amino acid like L-3-Ala(Indazol)-OH is typically achieved by reacting it with an Fmoc-donating reagent under basic conditions. A common and effective reagent for this purpose is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is generally carried out in a mixed solvent system, such as aqueous dioxane or acetonitrile, with a base like sodium carbonate or sodium bicarbonate to neutralize the liberated acid. chemicalbook.com The amino group of L-3-Ala(Indazol)-OH acts as a nucleophile, attacking the carbonyl carbon of the Fmoc-OSu and displacing the N-hydroxysuccinimide leaving group to yield the stable Fmoc-protected amino acid. total-synthesis.com The final product is then isolated and purified, often through extraction and crystallization. This yields the Nα-Fmoc-protected derivative, which is a crucial building block for solid-phase peptide assembly. researchgate.net
Incorporation of this compound into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of non-canonical amino acids such as this compound into a growing peptide chain is predominantly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govcsic.es This technique involves the stepwise addition of amino acids to a peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The general SPPS cycle consists of four main stages: Nα-Fmoc deprotection, washing, coupling of the next Fmoc-protected amino acid, and a final washing step. bachem.com The use of a solid support simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. abyntek.com
Fmoc Deprotection Mechanisms and Optimized Conditions
The removal of the temporary Nα-Fmoc protecting group is a critical step in each cycle of SPPS. altabioscience.com The mechanism proceeds via a base-catalyzed β-elimination reaction. nih.govembrapa.br A mild base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the C9 position of the fluorene (B118485) ring system. nih.govpeptide.com This generates a carbanion that rapidly undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. nih.gov The excess piperidine in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF to form a stable and soluble adduct, which is washed away from the resin. altabioscience.compeptide.com
Standard deprotection conditions involve treating the peptide-resin with a 20% solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). altabioscience.com However, for sterically hindered residues or during the synthesis of long or difficult sequences where aggregation can slow down deprotection, optimized conditions may be required. One common optimization is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a stronger, non-nucleophilic base that can significantly accelerate the rate of Fmoc removal. peptide.com DBU is often used at low concentrations (e.g., 2-5%) in combination with a small amount of piperidine (e.g., 2-5%) which serves solely as a DBF scavenger. peptide.com Other bases like 4-methylpiperidine (B120128) have also been employed as effective alternatives to piperidine. nih.govembrapa.br
Amide Bond Formation: Coupling Reagent Systems and Activation Strategies
The formation of the amide (peptide) bond between the free N-terminal of the resin-bound peptide and the carboxyl group of the incoming this compound requires activation of the carboxylic acid. This is accomplished using coupling reagents, which convert the acid into a more reactive species that is susceptible to nucleophilic attack by the amine. sigmaaldrich.com In-situ activating reagents are widely used due to their efficiency, speed, and low propensity for side reactions, even with sterically hindered amino acids. sigmaaldrich.com
These reagents are broadly classified into phosphonium (B103445) and aminium (or uronium) salts. sigmaaldrich.com They react with the Fmoc-amino acid in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIEA), to generate activated ester intermediates. embrapa.brsigmaaldrich.com
Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com To minimize the risk of racemization, they are almost always used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), which forms an intermediate OBt-ester. peptide.com
Aminium/Uronium Salts : This class includes highly efficient reagents like HBTU, TBTU, and HATU. peptide.com HBTU and TBTU generate OBt active esters, while HATU, which contains a 7-azabenzotriazole core, forms a more reactive OAt ester. sigmaaldrich.com HATU is often preferred for rapid couplings and for sterically demanding residues due to its higher reactivity and reduced epimerization. sigmaaldrich.compeptide.com
Phosphonium Salts : Reagents such as BOP and PyBOP are also highly effective, generating OBt esters similarly to HBTU. sigmaaldrich.com PyAOP is another phosphonium salt that forms highly reactive OAt esters and is particularly effective for coupling challenging N-methyl amino acids. peptide.com
Oxyma-Based Reagents : More recent developments include reagents like COMU (a uronium salt) and PyOxim (a phosphonium salt), which are based on the additive OxymaPure. These reagents are highly soluble, stable, and show excellent coupling efficiency with minimal racemization. sigmaaldrich.comluxembourg-bio.com
The choice of coupling reagent and strategy can be critical when incorporating a bulky, non-canonical residue like this compound to ensure complete and efficient amide bond formation.
| Abbreviation | Full Name | Reagent Type | Active Intermediate | Key Characteristics |
|---|---|---|---|---|
| DIC/HOBt | Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide + Additive | OBt-ester | Classic, cost-effective method; minimizes racemization. peptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | OBt-ester | Efficient and fast; widely used in automated synthesis. peptide.compeptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | OAt-ester | Highly reactive, low racemization; ideal for difficult couplings. sigmaaldrich.compeptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | OBt-ester | Highly effective, particularly for hindered couplings. sigmaaldrich.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Oxyma-ester | High solubility and stability, very low racemization risk. luxembourg-bio.com |
Orthogonal Protecting Group Chemistry for Multifunctional Peptide Assembly
The synthesis of complex peptides often requires the incorporation of multiple amino acids with reactive side chains (e.g., lysine, aspartic acid, cysteine). To prevent unwanted side reactions during peptide chain elongation, these side chains must be masked with "permanent" protecting groups. peptide.combiosynth.com The success of such a synthesis relies on an orthogonal protection scheme, which allows for the selective removal of one type of protecting group in the presence of others under specific, non-interfering chemical conditions. fiveable.menih.govwikipedia.org
In Fmoc-based SPPS, the primary orthogonal pair is the base-labile Fmoc group for the temporary Nα-amino protection and acid-labile groups for the permanent side-chain protection. biosynth.comiris-biotech.de The side-chain protecting groups must remain stable throughout the repeated cycles of basic piperidine treatment used for Fmoc removal, but must be easily cleaved at the end of the synthesis, typically with a strong acid like trifluoroacetic acid (TFA) during the final cleavage from the resin. altabioscience.comiris-biotech.de
For a peptide containing this compound, the indazole moiety itself is generally stable to both the basic deprotection and acidic cleavage conditions. If other functionalized amino acids are present, a variety of acid-labile side-chain protecting groups are employed:
tert-Butyl (tBu) : Used for the hydroxyl groups of Serine and Threonine and the carboxyl groups of Aspartic and Glutamic acid. iris-biotech.de
tert-Butoxycarbonyl (Boc) : Commonly used for the amino group of Lysine. biosynth.com
Trityl (Trt) : Used for the thiol of Cysteine and the side-chain amides of Asparagine and Glutamine. peptide.com
For more advanced applications, such as on-resin cyclization or side-chain modification, additional levels of orthogonality are required. This involves using protecting groups that can be removed under conditions that affect neither the Fmoc nor the tBu-based groups. iris-biotech.de Examples include:
Alloc (Allyloxycarbonyl) : Removed by Palladium(0) catalysis. csic.esfiveable.me
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) : Removed by treatment with dilute hydrazine in DMF. iris-biotech.de
This multi-layered orthogonal strategy provides precise chemical control, enabling the synthesis of highly complex and multifunctional peptides incorporating unique residues like L-3-Ala(Indazol)-OH.
| Protecting Group | Abbreviation | Protected Moiety | Cleavage Conditions | Classification |
|---|---|---|---|---|
| Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | 20% Piperidine in DMF | Temporary, Base-labile iris-biotech.de |
| tert-Butoxycarbonyl | Boc | Amino group (e.g., Lys) | Strong Acid (e.g., TFA) | Permanent, Acid-labile biosynth.com |
| tert-Butyl | tBu | Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr) | Strong Acid (e.g., TFA) | Permanent, Acid-labile iris-biotech.de |
| Trityl | Trt | Thiol (Cys), Amide (Asn, Gln) | Mild to Strong Acid (TFA) | Permanent, Acid-labile peptide.com |
| Allyloxycarbonyl | Alloc | Amino group (e.g., Lys) | Pd(0) catalyst | Semi-permanent, Orthogonal csic.esfiveable.me |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Amino group (e.g., Lys) | 2% Hydrazine in DMF | Semi-permanent, Orthogonal iris-biotech.de |
Microwave-Assisted Enhancements in this compound Incorporations
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technology to enhance the efficiency of peptide synthesis, particularly for long or challenging sequences, including those containing bulky non-canonical amino acids. formulationbio.comnih.govspringernature.com The application of microwave energy allows for rapid and uniform heating of the reaction system, dramatically accelerating the rates of both the Fmoc deprotection and the amide bond formation steps. formulationbio.comcreative-peptides.com
The key advantages of using microwave irradiation for incorporating this compound include:
Increased Speed : Reaction times are significantly reduced. For example, a typical coupling reaction that might take 30-60 minutes at room temperature can often be completed in 5 minutes with microwave heating. nih.govspringernature.com Similarly, Fmoc deprotection can be shortened from over 15 minutes to as little as 3 minutes. nih.govspringernature.com
Higher Purity and Yield : By driving reactions to completion more effectively, microwave energy helps to minimize the formation of deletion sequences and other side products that can arise from incomplete coupling or deprotection. formulationbio.comcreative-peptides.com This is especially beneficial for overcoming the steric hindrance associated with residues like indazole-alanine.
Reduced Aggregation : Microwave energy can disrupt the intermolecular hydrogen bonds that lead to peptide chain aggregation on the resin, a common problem that hinders reagent access and lowers synthetic efficiency. formulationbio.com
While high temperatures can increase the risk of side reactions like racemization, modern microwave peptide synthesizers utilize precise temperature control. formulationbio.com Optimized methods have been developed that balance reaction speed with the preservation of chiral integrity, making MW-SPPS a robust tool for producing high-quality peptides containing complex building blocks. nih.gov
| Parameter | Conventional SPPS (at Room Temp) | Microwave-Assisted SPPS (MW-SPPS) |
|---|---|---|
| Coupling Time | 30 - 120 minutes | ~5 minutes nih.govspringernature.com |
| Deprotection Time | 15 - 30 minutes | ~3 minutes nih.govspringernature.com |
| Efficiency for Difficult Sequences | Often low, prone to aggregation and deletions sigmaaldrich.com | High, overcomes aggregation, improves yield and purity formulationbio.comsigmaaldrich.com |
| Total Synthesis Time | Days to weeks | Hours to days nih.govcreative-peptides.com |
Solution-Phase Approaches for this compound and its Oligomers
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a viable strategy, particularly for the large-scale production of shorter peptides or peptide fragments. abyntek.com In LPPS, all reactions, including coupling and deprotection, are carried out in a homogenous solution. abyntek.com This requires purification, typically by extraction or crystallization, after each step to remove by-products and excess reagents, making the process more labor-intensive than SPPS. abyntek.com
The synthesis of oligomers containing this compound in solution would follow the fundamental principles of LPPS. This involves the stepwise condensation of protected amino acids or peptide fragments. abyntek.com A significant challenge in LPPS is maintaining the solubility of the growing protected peptide chain, as it can precipitate out of solution, leading to incomplete reactions. sci-hub.se
Modern solution-phase strategies that could be applied to the synthesis of oligomers with this compound include:
Use of Solubility-Enhancing Tags : To counteract poor solubility, temporary solubility-enhancing tags can be attached to the peptide, often at the C-terminus, and removed at a later stage.
Enzymatic Ligation : Chemoenzymatic peptide synthesis (CEPS) uses specialized ligase enzymes to join unprotected peptide fragments in aqueous solutions under mild conditions. bachem.com This method avoids side-chain protection and eliminates racemization, offering a green chemistry approach. A fragment containing L-3-Ala(Indazol)-OH, initially prepared by SPPS or LPPS, could potentially be ligated to other fragments using this technique. bachem.com
Although LPPS is less common for discovery-scale research, its principles are foundational and offer advantages for specific manufacturing applications where scalability and cost of goods are primary drivers. bachem.comsci-hub.se
Stereochemical Control and Purity Assessment in Synthesis
Prevention and Characterization of Racemization during Coupling
Racemization, the conversion of a chiral amino acid into an equal mixture of L- and D-enantiomers, is a major risk during the activation step of peptide coupling. spbu.ru The α-proton of an activated amino acid is susceptible to base-catalyzed abstraction, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in loss of stereochemical purity. For this compound, the electron-withdrawing nature of the indazole ring could potentially increase the acidity of the α-proton, making it susceptible to racemization under certain conditions. mdpi.com
Several strategies are employed to prevent racemization:
Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are effective, they are often used with additives that can suppress racemization by forming less reactive, but still aminolytically susceptible, active esters. bachem.com Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used. bachem.compeptide.com Phosphonium salts like DEPBT are noted for their resistance to racemization, particularly for sensitive residues like histidine, which shares some electronic characteristics with indazole-containing amino acids. bachem.com
Base Selection: The base used during coupling can significantly influence the extent of racemization. Sterically hindered or weaker bases, such as N,N-diisopropylethylamine (DIPEA) or sym-collidine, are preferred over stronger bases to minimize α-proton abstraction. bachem.com
Pre-activation vs. In Situ Activation: Pre-activating the carboxylic acid for a short period before adding the amine component can sometimes reduce contact time with the base, thereby lowering racemization. However, the stability of the activated species must be considered. csic.es Studies have shown that the sequence of reagent addition when using systems like DIC/Oxyma can impact side reactions and efficiency. csic.es
Characterization of racemization typically involves chiral high-performance liquid chromatography (HPLC) analysis of the final peptide or of fragments after enzymatic or chemical degradation. This allows for the quantification of any D-isomer formed during the synthesis. nih.gov
| Reagent/Additive | Mechanism of Action | Typical Use Case | Reference |
|---|---|---|---|
| DIC + HOBt/Oxyma | Forms an active ester intermediate (OBt or Oxyma ester) which is less prone to racemization than the O-acylisourea intermediate. | General-purpose coupling, especially when base-free conditions are needed. | bachem.compeptide.com |
| HATU/HBTU + DIPEA | Forms an N-acylbenzotriazole active ester. Requires a non-nucleophilic base. | Highly efficient and fast couplings. Increased risk of racemization with sensitive residues if not carefully controlled. | mdpi.com |
| DEPBT | A mixed anhydride (B1165640) of HOOBt and diethyl phosphoric acid that mediates amide bond formation with high resistance to racemization. | Recommended for racemization-prone amino acids such as Fmoc-His(Trt)-OH. | bachem.com |
| Fmoc-AA-OPfp esters | Pre-formed, purified, and stable active esters that reduce the risk of racemization during coupling. | Used in automated solid-phase peptide synthesis (SPPS) for clean and efficient couplings. | bachem.com |
Identification and Mitigation of Impurities and Side Reactions (e.g., Lossen Rearrangement, Dipeptide Formation)
Beyond racemization, several other side reactions can compromise the purity and yield of the target peptide.
Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs between the N-terminal amino group and the carbonyl of the penultimate residue, cleaving the dipeptide from the resin. iris-biotech.de It is particularly problematic after the coupling of the second amino acid, especially if proline is one of the first two residues. peptide.com To mitigate this, one can use sterically hindered resins like 2-chlorotrityl chloride resin or introduce the first two amino acids as a pre-formed dipeptide unit. peptide.comiris-biotech.de
Lossen Rearrangement: This side reaction can occur during the preparation of Fmoc-amino acids using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reagent itself can rearrange to form Fmoc-β-alanine, which can contaminate the desired Fmoc-amino acid raw material. nih.gov This contamination leads to the insertion of β-alanine into the peptide sequence, creating a difficult-to-remove impurity. nih.govresearchgate.net Using alternative, more stable Fmoc-reagents like Fmoc-OASUD or ensuring the high purity of the starting this compound are key preventative measures. researchgate.net
Guanidinylation: Uronium/aminium coupling reagents (like HBTU/HATU) can react with the free N-terminal amine of the growing peptide chain, forming a guanidinium (B1211019) group that irreversibly terminates the chain. peptide.com This can be avoided by pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin. peptide.com
| Side Reaction | Description | Mitigation Strategy | Reference |
|---|---|---|---|
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, causing chain cleavage. | Use 2-chlorotrityl chloride resin; couple the third residue quickly; use a pre-formed dipeptide unit for the first two residues. | peptide.comiris-biotech.de |
| Lossen Rearrangement | Formation of Fmoc-β-alanine from the Fmoc-OSu reagent, leading to contaminated starting materials. | Use highly pure Fmoc-amino acids; use alternative Fmoc-reagents (e.g., Fmoc-OASUD). | nih.govresearchgate.net |
| Aspartimide Formation | Cyclization of an aspartic acid side chain, which can lead to chain termination or epimerization. | Add HOBt to the piperidine deprotection solution; use protecting groups like Dmb or Hmb on the preceding residue. | peptide.com |
| Guanidinylation | Irreversible capping of the N-terminus by uronium/aminium coupling reagents. | Pre-activate the Fmoc-amino acid with a stoichiometric amount of coupling reagent before addition to the peptide-resin. | peptide.com |
Post-Synthetic Modifications and Derivatization of this compound Containing Peptides
The indazole moiety within a peptide sequence offers a versatile handle for post-synthetic modifications, enabling the creation of peptides with novel functions or properties.
Chemical Transformations Involving the Indazole Moiety
The indazole ring system is a "privileged scaffold" in medicinal chemistry and can be subjected to various chemical transformations, assuming the peptide is stable to the reaction conditions. nih.gov
N-Alkylation/N-Arylation: The nitrogen atoms of the indazole ring can be functionalized. For instance, different groups can be linked to the N1 or N2 positions of the indazole scaffold to explore structure-activity relationships or to attach other molecular entities. biorxiv.org
Ring Substitution: Electrophilic substitution reactions (e.g., nitration, halogenation) can be performed on the benzene (B151609) portion of the indazole ring, although this typically requires harsh conditions that may not be compatible with a full peptide. biorxiv.org A more common strategy is to use a pre-functionalized indazole (e.g., a nitro-indazole) during the initial synthesis of the amino acid. nih.gov The nitro group can then be post-synthetically reduced to an amine, which serves as a versatile handle for further derivatization, such as acylation or urea (B33335) formation. nih.gov
Metal-Catalyzed Cross-Coupling: If a halogenated version of this compound is incorporated into a peptide, the halide can serve as a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, greatly expanding the chemical diversity of the peptide.
| Transformation | Description | Potential Application | Reference |
|---|---|---|---|
| Nitro Group Reduction | Reduction of a pre-installed nitro group on the indazole ring to an amine (e.g., using SnCl₂ or catalytic hydrogenation). | Creates a primary amine handle for labeling with fluorophores, biotin, or other probes. | nih.gov |
| N-Alkylation | Alkylation of one of the indazole nitrogen atoms. | Modulating biological activity, solubility, or metabolic stability. | biorxiv.org |
| Cross-Coupling (e.g., Suzuki) | Palladium-catalyzed reaction of a halo-indazole peptide with a boronic acid to form a C-C bond. | Introduction of diverse aryl or alkyl groups to fine-tune biological properties or create complex molecular architectures. | nih.gov |
Functionalization at the Alanine (B10760859) Side Chain for Bioconjugation
Functionalization of the side chain of this compound inherently involves modification of the indazole ring. For bioconjugation—the process of linking a peptide to another biomolecule like a protein or an oligonucleotide—a specific, bio-orthogonal reactive handle is required.
The most practical approach is not to functionalize the unsubstituted indazole post-synthetically, but to synthesize this compound with an additional functional group already present on the indazole ring. This functional group would be protected by an orthogonal protecting group that can be removed on-resin without affecting the Fmoc group or other side-chain protecting groups.
Orthogonal Protection Strategy: A common strategy involves using protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which are stable to the piperidine used for Fmoc removal but can be selectively cleaved by hydrazine. sigmaaldrich.com For example, one could synthesize an amino-functionalized indazole derivative of alanine, protect this new amine with ivDde, and then incorporate it into a peptide. After assembling the full peptide chain, the ivDde group could be removed with hydrazine, revealing a unique primary amine on the indazole side chain ready for site-specific conjugation. sigmaaldrich.com
Click Chemistry Handles: Another powerful approach is to incorporate a bio-orthogonal "click chemistry" handle, such as an azide (B81097) or an alkyne, onto the indazole ring during the amino acid synthesis. The azido (B1232118) group, for example, is stable to standard SPPS conditions but can be selectively reduced to an amine or reacted with an alkyne-modified biomolecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.comgoogle.com This allows for highly specific and efficient bioconjugation under mild, aqueous conditions.
Applications in Peptide and Peptidomimetic Design
Fmoc-L-3-Ala(Indazol)-OH as a Strategic Building Block for Tailored Peptides
This compound serves as a strategic building block in the chemical synthesis of peptides, primarily through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govchemimpex.com SPPS allows for the stepwise assembly of a peptide chain on a solid resin support. The N-α-fluorenylmethoxycarbonyl (Fmoc) group on the indazole-alanine protects the amino group during the coupling of the subsequent amino acid. chemimpex.com This protecting group is stable under coupling conditions but can be readily removed with a mild base, typically piperidine (B6355638), to allow for the next amino acid to be added to the growing peptide chain. nih.gov
The strategic value of incorporating this compound lies in the introduction of the indazole moiety as a non-natural side chain. Non-canonical amino acids are intentionally used to modify the physicochemical properties of peptides. iris-biotech.de The indazole group can alter a peptide's binding characteristics, enhance its metabolic stability by making it resistant to proteolytic degradation, and ultimately improve its potency and specificity as a therapeutic agent or research tool. iris-biotech.de The indazole ring system is a key feature in many approved drugs, highlighting its utility in creating molecules with desired biological activities. mdpi.comnih.gov
Design and Synthesis of Peptidomimetics Incorporating Indazole-Alanine
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability or oral bioavailability. spbu.ru The incorporation of indazole-alanine is a key strategy in the design of such peptidomimetics. google.com The indazole side chain can act as a bioisostere of natural aromatic amino acids like tryptophan or histidine, potentially mimicking their interactions with biological targets while offering a different chemical profile. mdpi.com This approach has been noted in the development of novel thrombin receptor antagonists, which are based on indazole peptidomimetic structures. google.com
Imparting Conformational Constraints through Indazole-Alanine Integration
Introducing conformational constraints into a peptide is a powerful method for enhancing its biological activity. scispace.com By reducing the flexibility of the peptide backbone, it can be "locked" into a specific three-dimensional shape that is optimal for binding to its biological target. This pre-organization can lead to a significant increase in binding affinity and receptor selectivity. nih.gov
The integration of indazole-alanine into a peptide sequence is an effective way to introduce such constraints. The bulky, bicyclic aromatic indazole side chain sterically hinders the free rotation around the adjacent single bonds (phi and psi angles) of the peptide backbone. This restriction limits the number of accessible conformations, thereby guiding the peptide to adopt a more defined structure. This principle is widely applied in medicinal chemistry; for instance, constraining a cyclic melanotropin ligand led to highly selective molecules for different melanocortin receptors. iris-biotech.de The indazole moiety in this compound provides a scaffold that can be leveraged to achieve similar conformational control in newly designed peptides.
Cyclic Peptide Architectures and Indazole-Alanine Scaffolding
Cyclic peptides often exhibit superior properties compared to their linear counterparts, including increased metabolic stability, higher receptor affinity, and improved bioavailability. scispace.com this compound is a valuable building block for the synthesis of these advanced cyclic architectures. A patent application has described the synthesis of cyclic peptides that incorporate (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indazol-1-yl)propanoic acid for the purpose of trapping interleukin-1 beta (IL-1β), a cytokine involved in inflammation. google.com
Novel Peptide-Based Systems for Targeted Delivery and Therapeutic Intervention
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous indazole-containing compounds being investigated or approved as anti-cancer agents and other therapeutics. nih.govresearchgate.netnih.gov By incorporating this compound into peptides, researchers can design novel systems for targeted drug delivery and therapeutic intervention. mdpi.com Peptides are excellent targeting moieties because they can be designed to bind with high specificity to receptors that are overexpressed on the surface of diseased cells, such as cancer cells. acs.org
The development of cyclic peptides containing indazole-alanine to trap inflammatory cytokines like IL-1β and TNFα is a prime example of a peptide-based therapeutic intervention strategy. google.comgoogle.com In these systems, the peptide acts directly as the therapeutic agent. Another approach is to use the indazole-containing peptide as a carrier to deliver a cytotoxic drug to a tumor, a strategy known as a peptide-drug conjugate. The indazole moiety itself may contribute to the therapeutic effect or enhance the binding of the peptide to its target. The broad range of biological activities associated with indazole derivatives underscores their potential in developing next-generation peptide therapeutics. mdpi.comresearchgate.net
Table 2: Examples of Indazole-Containing Therapeutic Agents
| Drug Name | Target/Mechanism of Action | Therapeutic Area |
| Pazopanib | Tyrosine kinase inhibitor | Renal Cell Carcinoma mdpi.com |
| Niraparib | PARP inhibitor | Ovarian, Breast, Prostate Cancer nih.gov |
| Bendazac | Anti-inflammatory | Inflammation mdpi.com |
| Benzydamine | Anti-inflammatory | Inflammation mdpi.com |
Exploitation in Self-Assembled Supramolecular Structures and Biomaterials
Fmoc-protected amino acids are well-known for their capacity to self-assemble into ordered supramolecular structures, including nanofibers, nanotubes, and hydrogels. researchgate.net This self-assembly is primarily driven by non-covalent interactions, particularly π-π stacking between the aromatic fluorenyl groups of the Fmoc moiety and hydrogen bonding between the peptide backbones. nih.gov These resulting materials, especially hydrogels, are of great interest as scaffolds for tissue engineering, drug delivery, and other biomedical applications.
The incorporation of this compound into these systems offers an additional layer of control over the self-assembly process. The aromatic indazole side chain can participate in π-π stacking interactions, supplementing those of the Fmoc groups and influencing the morphology and properties of the resulting nanostructures. ugr.es The sequence of amino acids in an Fmoc-peptide has a remarkable influence on the final structure and mechanical properties of the hydrogel. researchgate.net By strategically placing indazole-alanine within a short peptide sequence, it is possible to create novel biomaterials. For instance, research has shown that designed peptides incorporating other non-natural aromatic amino acids can form β-sheet-rich amyloid fibrils and hydrogels. nih.gov The unique electronic and structural characteristics of the indazole ring could be exploited to generate self-assembled materials with tailored functions, such as specific mechanical stiffness or the ability to interact with biological systems in a controlled manner.
Pharmacological and Biological Activity Profiling
Exploration of Antimicrobial Properties of Indazole-Alanine Derivatives
Indazole derivatives have emerged as a promising class of antimicrobial agents. researchgate.net Their activity spans a range of pathogens, and research has focused on elucidating the specific mechanisms through which they exert their effects. mdpi.comnih.gov
The antimicrobial action of indazole derivatives involves the disruption of essential bacterial processes. One key mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is a well-validated target for antibiotics. nih.gov By inhibiting the GyrB subunit, these compounds can overcome the widespread resistance to fluoroquinolones, which target the GyrA subunit. nih.gov A novel class of indazole derivatives, developed through structure-based drug design, has demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Another critical target for indazole-based antimicrobials is peptidoglycan synthesis, which is essential for maintaining the bacterial cell wall. researchgate.netuomustansiriyah.edu.iq Specific indazole derivatives have been identified as potent inhibitors of glutamate (B1630785) racemase, an enzyme that converts L-glutamate to D-glutamate, a crucial component of the peptidoglycan cell wall in Mycobacterium tuberculosis. researchgate.net This inhibition affects both replicating and non-replicating bacteria, suggesting a potential for more effective tuberculosis treatments. researchgate.net The ability of bacteria to take up L-alanine, a key amino acid, is also a factor in their growth and proliferation, making metabolic pathways a target for antimicrobial strategies. nih.gov
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthetic pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids. mdpi.comvietnamjournal.ru As such, it is a prime target for both antimicrobial and anticancer drugs. vietnamjournal.runih.gov Indazole derivatives have been investigated as potent inhibitors of DHFR. For instance, a class of transposed indazole derivatives was designed to target the DHFR enzyme of Mycobacterium tuberculosis. mdpi.com One such compound, JSF-3285, exhibited excellent antitubercular activity with a minimum inhibitory concentration (MIC) of 0.20 μM against Mtb H37Rv, along with a favorable pharmacokinetic profile and lack of toxicity. mdpi.com The inhibition of DHFR effectively arrests microbial growth by disrupting the production of essential cellular components. mdpi.com
Table 1: Antimicrobial Activity of Indazole Derivatives| Compound Class | Enzyme/Process Targeted | Mechanism of Action | Target Organism(s) | Reference |
|---|---|---|---|---|
| Indazole Derivatives | DNA Gyrase (GyrB subunit) | Inhibition of DNA replication and repair | Gram-positive pathogens (e.g., MRSA, Streptococcus pneumoniae) | nih.gov |
| Indazole Derivatives | Glutamate Racemase | Inhibition of peptidoglycan synthesis | Mycobacterium tuberculosis | researchgate.net |
| Transposed Indazole Derivatives (e.g., JSF-3285) | Dihydrofolate Reductase (DHFR) | Inhibition of folate biosynthesis, disrupting DNA and RNA synthesis | Mycobacterium tuberculosis | mdpi.com |
| Various Indazole Derivatives | Lactoperoxidase (LPO) | Inhibition of a natural antimicrobial defense system enzyme | Various microorganisms | ahievran.edu.tr |
Investigation of Bacterial Growth Inhibition Mechanisms
Anticancer Potential of Fmoc-L-3-Ala(Indazol)-OH Containing Constructs
The indazole scaffold is a prominent feature in many anticancer agents, including several FDA-approved drugs. nih.govrsc.org Derivatives of indazole have shown potent growth-inhibitory activity against a variety of cancer cell lines, acting through multiple mechanisms. nih.govrsc.org While specific data on this compound containing constructs is limited, the extensive research on indazole derivatives provides a strong basis for their potential in oncology.
A primary mechanism by which indazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. rsc.orgresearchgate.netscispace.com Studies have shown that these compounds can trigger apoptosis through various signaling pathways.
For example, the indazole derivative known as compound 2f was found to promote apoptosis in breast cancer cells by activating the ROS-mitochondrial pathway. This involved the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Similarly, another compound, 6o , induced apoptosis in chronic myeloid leukemia cells by inhibiting members of the Bcl-2 family. nih.gov
Some indazole-based compounds act as sensitizers to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent to which many cancer cells develop resistance. nih.govoncotarget.com By inhibiting the MKK7-TIPRL interaction, these indazoles enhance TRAIL-mediated apoptosis in hepatocellular carcinoma cells. nih.gov Other indazole derivatives have been shown to induce apoptosis by upregulating the tumor suppressor protein p53. researchgate.net Furthermore, the indazole-hydrazide Suprafenacine (SRF) triggers the intrinsic mitochondrial apoptosis pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-3. scispace.com
Beyond inducing apoptosis, indazole derivatives disrupt key pathways involved in tumor growth, proliferation, and metastasis. rsc.org A major area of investigation is their role as protein kinase inhibitors. nih.govrsc.org Kinases are crucial enzymes in cellular signaling cascades that are often dysregulated in cancer.
Indazole-containing compounds have been developed as potent inhibitors of various kinases, including:
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFR-2, these compounds can suppress tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govrsc.org
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is an oncogenic driver in several cancers, including hepatocellular carcinoma. mdpi.comnih.gov Indazole derivatives have been designed as highly potent and selective inhibitors of FGFRs, including FGFR1 and FGFR4, showing significant antitumor activity in preclinical models. rsc.orgmdpi.comnih.gov
Other Kinases: The therapeutic reach of indazole derivatives extends to the inhibition of pan-Pim kinases, Aurora kinases, and Bcr-Abl, all of which are implicated in cancer progression. researchgate.netmdpi.com
The in vitro antiproliferative activity of several indazole derivatives has been demonstrated across a range of human cancer cell lines.
Table 2: In Vitro Anticancer Activity of Selected Indazole Derivatives| Compound | Cancer Cell Line | Reported IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Compound 2f | 4T1 (Breast) | 0.23 - 1.15 (range) | Inhibits proliferation, promotes apoptosis via ROS-mitochondrial pathway | rsc.org |
| Various | 0.23 - 1.15 (range) | |||
| Compound 6o | K562 (Leukemia) | 5.15 | Inhibits Bcl2 family, affects p53/MDM2 pathway | nih.gov |
| Polysubstituted Indazoles | A2780 (Ovarian) | 0.64 - 17 (range) | Triggers apoptosis, causes cell cycle block | researchgate.netnih.gov |
| A549 (Lung) | 0.64 - 17 (range) | |||
| Compound 93 | HL60 (Leukemia) | 0.0083 | Antiproliferative | nih.gov |
| Compound 27i | Huh7 (Hepatocellular) | 0.021 | Selective covalent inhibitor of FGFR4 | nih.gov |
Mechanisms of Apoptosis Induction in Malignant Cells
Modulation of Biological Receptors and Cellular Signaling Cascades
The therapeutic potential of indazole derivatives is also linked to their ability to modulate various biological receptors and cellular signaling cascades. This modulation can influence a wide array of physiological and pathological processes.
Indazole-based compounds have been identified as ligands for several G protein-coupled receptors (GPCRs). For example, novel indazole derivatives have shown high affinity and selectivity for the cannabinoid receptor 1 (CB1). knowledge-share.eu Others have been designed as potent inhibitors or ligands for serotonin (B10506) receptors, such as 5-HT₃ and 5-HT₄, which are involved in processes like chemotherapy-induced nausea. nih.govresearchgate.net
In the realm of cellular signaling, indazoles act on critical pathways that regulate cell fate and inflammation. As previously mentioned, they can inhibit kinase signaling pathways like the MKK7-TIPRL and JAK-STAT pathways. nih.govnih.gov The JAK-STAT pathway is crucial for cytokine signaling, and its inhibition by indazole derivatives presents a therapeutic strategy for inflammatory diseases. nih.gov Additionally, certain indazoles can modulate the p53/MDM2 pathway, a key regulator of the cell cycle and apoptosis. nih.gov The ability of Suprafenacine (SRF) to destabilize microtubules places it in a class of agents that disrupt cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. scispace.com
Influence on Peptide Metabolic Stability and Proteolytic Resistance
The incorporation of non-natural amino acids into peptide sequences is a well-established strategy to enhance their therapeutic potential by improving metabolic stability and resistance to enzymatic degradation. cpcscientific.comqyaobio.comresearchgate.net Natural peptides are often limited as drug candidates due to their rapid breakdown by proteases in the body. researchgate.net The introduction of synthetic amino acids like this compound can circumvent this limitation by altering the peptide's structure in ways that hinder protease recognition and cleavage. cpcscientific.comqyaobio.comnih.gov
The primary mechanism by which non-natural amino acids confer proteolytic resistance is through steric hindrance and the disruption of enzyme recognition sites. cpcscientific.comnih.gov Proteases have evolved to recognize specific sequences and three-dimensional conformations of natural L-amino acids. The presence of an unnatural amino acid, particularly one with a bulky and structurally unique side chain like the indazole group in this compound, can prevent the peptide from fitting correctly into the active site of a protease. nih.govnih.gov This disruption of the enzyme-substrate interaction significantly slows down or even completely prevents the cleavage of the peptide bonds adjacent to the unnatural residue. nih.gov
The heterocyclic nature of the indazole ring in this compound is a key feature that contributes to increased metabolic stability. researchgate.netchim.it The incorporation of such heterocyclic amino acids can lead to peptides with altered secondary structures and increased rigidity, which can further contribute to their resistance against proteolysis. researchgate.netchim.it Peptides with more defined and stable conformations are often less susceptible to enzymatic degradation compared to those with flexible, random coil structures. nih.gov
A study on analogues of the peptide LfcinB, where Phenylalanine (Phe) at a specific position was replaced by the non-natural amino acid 1-Naphthylalanine, demonstrated a marked increase in resistance to degradation by the protease pepsin. nih.gov This suggests that the bulky aromatic side chain of 1-Nal, which is structurally comparable to the indazole-containing side chain of this compound, effectively shields the peptide from enzymatic cleavage. nih.gov
The findings from these analogue studies strongly support the hypothesis that the incorporation of this compound into a peptide chain will enhance its metabolic half-life by providing significant resistance to proteolytic degradation.
Research Findings on Proteolytic Resistance of a Peptide Analogue
The following table presents data from a study on a peptide where the natural amino acid Phenylalanine (Phe) was substituted with the non-natural, bulky aromatic amino acid 1-Naphthylalanine (1-Nal) to assess its resistance to the protease pepsin. nih.gov This serves as an illustrative example of the impact of such substitutions on peptide stability.
| Peptide | Amino Acid at Position 26 | Treatment | Observed Degradation | Conclusion on Stability |
|---|---|---|---|---|
| LfcinB (Control) | Phenylalanine (Phe) | Pepsin | Degraded into two fragments | Susceptible to pepsin cleavage |
| LfcinB Analogue | 1-Naphthylalanine (1-Nal) | Pepsin | No degradation observed | Resistant to pepsin cleavage |
Structural Characterization and Computational Insights
Conformational Analysis of Peptides Containing Fmoc-L-3-Ala(Indazol)-OH
The conformational preferences of a peptide backbone are primarily defined by the torsion angles phi (φ) and psi (ψ). The unique side chain of L-3-Ala(Indazol)-OH is anticipated to restrict the allowable φ and ψ angles, thereby favoring specific secondary structures.
While specific experimental data on the φ and ψ angle distributions for peptides containing this compound are not extensively available in public literature, computational studies on similar aromatic non-canonical amino acids can provide valuable insights. nih.gov It is hypothesized that the steric hindrance imposed by the indazole ring will lead to a distinct pattern in the Ramachandran plot.
In the absence of direct experimental data, a hypothetical distribution of backbone torsion angles for a model peptide containing L-3-Ala(Indazol)-OH, derived from molecular dynamics simulations, is presented below. These simulations often reveal that such non-canonical residues can act as turn or helix promoters, depending on the surrounding sequence. kyoto-u.ac.jprsc.org For instance, studies on other alanine-based peptides have shown that even minor side-chain modifications can significantly alter helix propensities. nih.gov
Table 1: Hypothetical Backbone Torsion Angle Distributions for a Model Peptide Containing L-3-Ala(Indazol)-OH from a 200 ns Molecular Dynamics Simulation.
| Residue Position | Predominant φ (degrees) | Predominant ψ (degrees) | Favored Secondary Structure |
|---|---|---|---|
| Val-2 | -120 ± 15 | +130 ± 20 | β-sheet |
| L-3-Ala(Indazol)-OH-3 | -65 ± 20 | -40 ± 15 | α-helix/Turn |
| Gly-4 | +80 ± 30 | -70 ± 30 | Turn |
This table is illustrative and based on general principles of peptide conformational analysis. Specific experimental data for this compound containing peptides is required for validation.
The secondary structure propensities of peptides are influenced by the intrinsic properties of their constituent amino acids. nih.gov The indazole group, with its aromatic and hydrogen-bonding capabilities, may stabilize turn structures or even promote helical conformations where it can engage in favorable side-chain-backbone interactions.
Elucidation of Molecular Interactions and Binding Affinities with Biological Targets
The functional role of a peptide is intrinsically linked to its ability to interact with biological targets such as receptors and enzymes. The indazole moiety of this compound can participate in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and aromatic stacking. nih.govmdpi.com
Table 2: Hypothetical Binding Affinities and Inhibitory Activities of a Peptide Series with and without L-3-Ala(Indazol)-OH.
| Peptide Sequence | Target Receptor/Enzyme | Binding Affinity (Kd, nM) | IC50 (µM) |
|---|---|---|---|
| Ac-Val-Ala-Gly-Leu-NH2 | Receptor X | 150 | 25 |
| Ac-Val-L-3-Ala(Indazol)-OH -Gly-Leu-NH2 | Receptor X | 25 | 4.5 |
| Ac-Tyr-Ala-Phe-Met-NH2 | Enzyme Y | 200 | 30 |
This data is hypothetical and for illustrative purposes. Experimental validation is necessary.
The indazole ring of L-3-Ala(Indazol)-OH provides multiple opportunities for specific molecular interactions:
Hydrogen Bonding: The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, allowing for specific interactions with polar residues in a binding pocket. nih.gov
Hydrophobic Interactions: The bicyclic aromatic system contributes to the hydrophobicity of the side chain, enabling it to interact favorably with nonpolar pockets in a target protein.
Aromatic Stacking: The planar indazole ring can engage in π-π stacking interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site, which can significantly contribute to binding affinity. mdpi.com
Quantitative Assessment of Ligand-Receptor and Enzyme-Inhibitor Interactions
Advanced Computational Chemistry Approaches
In the absence of experimental structural data, computational methods like molecular docking are invaluable for predicting how peptides containing this compound might interact with their biological targets. nih.govnih.govmdpi.com
Molecular docking simulations can be employed to predict the most likely binding orientation of a peptide within the active site of a receptor or enzyme. nih.gov For a peptide containing L-3-Ala(Indazol)-OH, docking studies could reveal how the indazole side chain orients itself to maximize favorable interactions. These predictions can guide the design of more potent and selective peptide-based therapeutics. rice.edunih.gov
Table 3: Predicted Binding Mode of a Hypothetical Peptide Inhibitor Containing L-3-Ala(Indazol)-OH with a Target Protein Kinase.
| Peptide Residue | Key Interaction with Kinase Active Site | Predicted Interaction Energy (kcal/mol) |
|---|---|---|
| Tyr-1 | Hydrogen bond with catalytic loop Asp167 | -4.2 |
| L-3-Ala(Indazol)-OH -2 | π-π stacking with gatekeeper Phe145 | -3.8 |
| Phe-3 | Hydrophobic interaction with back pocket | -2.5 |
This table represents a hypothetical outcome of a molecular docking study and requires experimental verification.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Sampling
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound in various environments. By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) the molecule adopts, which is crucial for its interaction with other molecules, such as in peptide synthesis.
Detailed Research Findings: While specific MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous Fmoc-protected amino acids. nih.gov A typical simulation would involve placing the molecule in a solvent box (e.g., water or an organic solvent like dimethylformamide) and calculating the forces between atoms using a force field (e.g., AMBER, CHARMM). The simulation, run for nanoseconds or longer, tracks the trajectory of each atom.
Analysis of these trajectories allows for the identification of dominant conformational families through techniques like cluster analysis. Key dihedral angles, such as those defining the backbone (phi, psi) and side-chain (chi) orientations, are monitored to understand the molecule's flexibility. The bulky Fmoc group and the indazole ring significantly restrict conformational freedom compared to simpler amino acids like alanine (B10760859). The dynamic sampling reveals how the molecule might present itself for chemical reactions, for instance, during its incorporation into a growing peptide chain. researchgate.net
Table 1: Representative Conformational Clusters from a Hypothetical MD Simulation
| Cluster ID | Population (%) | Average RMSD (Å) | Key Intermolecular Hydrogen Bonds | Description |
|---|---|---|---|---|
| 1 | 45% | 0.85 | Carboxyl OH to Indazole N | A compact, folded conformation stabilized by an intramolecular hydrogen bond. |
| 2 | 30% | 1.50 | None | An extended conformation where the Fmoc and indazole groups are solvent-exposed. |
| 3 | 15% | 1.20 | Carboxyl OH to Solvent | A semi-folded state interacting primarily with the solvent shell. |
| 4 | 10% | 2.10 | None | A less stable, transient conformation with significant flexibility in the side chain. |
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of this compound with high accuracy. semanticscholar.org DFT calculations can determine optimized molecular geometry, charge distribution, and other electronic properties that are fundamental to the molecule's reactivity. nih.gov
Detailed Research Findings: DFT studies on similar Fmoc-amino acids have shown that the choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining reliable results. nih.govjksus.org For this compound, calculations would reveal the distribution of electron density across the molecule. The electronegative oxygen and nitrogen atoms in the carboxyl, Fmoc, and indazole groups create a distinct electrostatic potential map. This map highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. These calculations are essential for predicting how the molecule will behave in chemical reactions, such as the deprotection of the Fmoc group or the activation of the carboxyl group for peptide bond formation. sigmaaldrich.com
Table 2: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Dipole Moment | ~4.5 Debye | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. jksus.org |
| Mulliken Atomic Charge on Carboxyl Oxygen | -0.65 e | Highlights the nucleophilic character of the carboxyl group. |
| Mulliken Atomic Charge on Amine Hydrogen | +0.40 e | Shows the acidic nature of the N-H proton. |
| Total Energy | -1350 Hartree | Provides a baseline for comparing the stability of different conformations. |
Analysis of Frontier Molecular Orbitals (FMOs) and Fukui Functions
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and localization of these orbitals are key predictors of a molecule's chemical behavior. Fukui functions further refine this by identifying the specific atomic sites most likely to participate in electron donation or acceptance. researchgate.net
Detailed Research Findings: For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorenyl and indazole ring systems, indicating these are the most probable sites for oxidation or electrophilic attack. Conversely, the LUMO is likely distributed over the carbonyl group of the Fmoc moiety and the indazole ring, marking them as the primary sites for reduction or nucleophilic attack. ajchem-a.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net Fukui function analysis would precisely pinpoint which atoms within the indazole and carboxyl groups are most reactive, guiding synthetic modifications.
Table 3: Frontier Molecular Orbital Analysis (Illustrative Data)
| Parameter | Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest energy electrons; relates to the ionization potential. |
| LUMO Energy | -1.5 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high chemical stability and low reactivity under standard conditions. researchgate.net |
| Primary Site for Nucleophilic Attack (from Fukui Function) | Carbonyl carbon of the Fmoc group | Predicts reactivity towards bases for deprotection. researchgate.net |
| Primary Site for Electrophilic Attack (from Fukui Function) | Nitrogen atom in the indazole ring | Suggests a potential site for alkylation or protonation. |
Computational Studies on Solvation Effects and Intermolecular Interactions
Understanding how this compound interacts with its environment is crucial for predicting its solubility, aggregation behavior, and role in larger molecular assemblies. Computational studies can model these effects using both implicit and explicit solvent models.
Detailed Research Findings: Implicit solvent models, like the Polarizable Continuum Model (PCM), can be combined with DFT calculations to assess how a solvent's polarity affects the molecule's geometry and electronic properties. nih.govjlu.edu.cn Explicit solvent simulations, as performed in MD, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the molecule's carboxyl group and water molecules. mdpi.com
Analysis techniques like Hirshfeld surface analysis can be applied to crystallographic or computationally derived structures to visualize and quantify intermolecular contacts. nih.gov For this compound, the key interactions governing its solid-state packing and solution behavior would be hydrogen bonds involving the carboxyl group and the indazole nitrogens, as well as π-π stacking between the aromatic Fmoc and indazole rings. mdpi.com These non-covalent interactions are fundamental to the material properties of the compound and its utility in peptide synthesis. chemimpex.com
Table 4: Summary of Potential Intermolecular Interactions
| Interaction Type | Participating Groups | Estimated Strength (kcal/mol) | Significance |
|---|---|---|---|
| Hydrogen Bonding (Donor) | Carboxyl -OH | 5-8 | Crucial for dimerization, solubility in protic solvents, and crystal packing. |
| Hydrogen Bonding (Acceptor) | Carboxyl C=O, Indazole N | 3-6 | Key for interactions with hydrogen bond donors in solvents or other molecules. |
| π-π Stacking | Fluorenyl ring, Indazole ring | 2-4 | Contributes to aggregation and the stability of folded conformations. |
| Van der Waals Forces | Entire molecule | Variable | Overall contribution to molecular packing and non-specific interactions. |
Future Directions and Emerging Research Avenues for Fmoc L 3 Ala Indazol Oh
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The indazole nucleus is a core component of numerous pharmacologically active compounds, demonstrating a broad spectrum of activities including anti-tumor, anti-inflammatory, and anti-HIV effects. mdpi.comnih.gov Many indazole-containing small molecules have been developed as potent kinase inhibitors, targeting enzymes crucial for cell signaling pathways implicated in cancer and other diseases. nih.govmdpi.com The future for Fmoc-L-3-Ala(Indazol)-OH lies in leveraging its structure to create novel peptides and peptidomimetics that can probe and modulate biological systems in unprecedented ways.
By incorporating this unnatural amino acid into peptide sequences, researchers can design ligands for previously "undruggable" targets. The indazole ring can serve as a bioisostere for natural amino acid side chains like tryptophan or a substituted phenyl group, potentially enhancing binding affinity, selectivity, and metabolic stability. diva-portal.orgnih.gov Future research will likely focus on synthesizing peptide libraries containing this compound to screen against a wide range of protein families beyond kinases, such as histone deacetylases (HDACs), G-protein coupled receptors (GPCRs), and protein-protein interaction (PPI) interfaces. nih.gov For instance, indazole derivatives have already shown promise as selective estrogen receptor degraders (SERDs) and calcitonin gene-related peptide (CGRP) receptor antagonists, suggesting that peptides incorporating an indazole-alanine residue could be developed for applications in oncology and migraine treatment. mdpi.comresearchgate.net
Table 1: Potential Biological Targets for Peptides Containing L-3-Ala(Indazol)
| Target Class | Specific Examples | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Protein Kinases | VEGFR2, Akt, ALK, p38 MAPK | Oncology, Inflammatory Diseases | mdpi.comnih.govnih.gov |
| Epigenetic Enzymes | Histone Deacetylase 6 (HDAC6) | Oncology, Neurodegenerative Diseases | nih.gov |
| Nuclear Receptors | Estrogen Receptor (ER) | Breast Cancer | mdpi.com |
| GPCRs | CGRP Receptor, 5-HT3 Receptor | Migraine, Chemotherapy-induced Nausea | diva-portal.orgresearchgate.net |
| Enzymes | Indoleamine 2,3-dioxygenase (IDO1) | Immuno-oncology | nih.gov |
Development of Advanced Synthetic Strategies for Complex Indazole-Alanine Constructs
While this compound is designed for standard SPPS, the future demands more advanced and versatile synthetic strategies to build complex molecular architectures. nih.gov Research in this area will aim to refine the synthesis of the monomer itself and develop novel methods for its incorporation and subsequent modification within a peptide chain.
Current syntheses of the indazole core rely on methods such as intramolecular C-H amination and transition-metal-catalyzed cyclizations. mdpi.comnih.gov Future work will likely pursue more efficient, scalable, and environmentally friendly ("green") synthetic routes. researchgate.net This includes developing metal-free reactions and flow chemistry processes to produce the indazole scaffold. diva-portal.org
Furthermore, advanced strategies will focus on post-synthetic modification of the indazole ring after its incorporation into a peptide. This could involve selective functionalization at different positions of the indazole nucleus to create a diverse array of peptide derivatives from a single precursor sequence. The development of orthogonal protection schemes for the indazole nitrogen atoms would allow for highly specific modifications, enabling the construction of intricate, multi-functional peptide constructs like branched or cyclic peptides with enhanced stability and bioactivity. nottingham.ac.uk
Table 2: Overview of Synthetic Methodologies for Indazole Scaffolds
| Synthetic Approach | Key Features | Potential Advancement | Reference |
|---|---|---|---|
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of aminohydrazones. | Ligand-free conditions, improved yields. | mdpi.com |
| Rhodium-Catalyzed C-H Functionalization | Annulation of azobenzenes with alkynes or aldehydes. | High functional group tolerance. | mdpi.com |
| Copper-Catalyzed Cyclization | Cyclization of o-haloaryl N-sulfonylhydrazones. | Versatile and tolerates various functional groups. | mdpi.com |
| Base-Mediated Condensation | Transition-metal-free synthesis from 2-nitroaryl precursors. | Access to novel indazole acetic acids. | diva-portal.org |
Integration into Multi-Functional Chemical Probes and Diagnostics
The unique properties of the indazole moiety make this compound an excellent candidate for integration into multi-functional chemical probes for biological research and diagnostics. These probes are essential tools for identifying active enzymes in complex biological samples, visualizing cellular processes, and enriching low-abundance proteins for further study.
An emerging strategy is the design of activity-based probes (ABPs). nih.gov Future research could see the incorporation of L-3-Ala(Indazol) into peptide backbones that also feature a reactive "warhead" for covalent target binding and a bioorthogonal handle (e.g., an azide (B81097) or alkyne) for downstream applications like fluorescent labeling or affinity purification. nih.gov In such a construct, the indazole-alanine residue would serve as a recognition element, guiding the probe to a specific class of proteins, such as kinases.
Another promising avenue is the development of radiolabeled probes for applications in drug discovery and medical imaging, such as Positron Emission Tomography (PET). nih.gov Synthesizing this compound with a radionuclide like Carbon-14 or a positron-emitter like Fluorine-18 would enable quantitative studies of drug distribution, metabolism, and target engagement in vivo. nih.govnih.gov
Application in Drug Discovery and Development Pipelines
The use of this compound as a specialized building block is poised to have a significant impact on modern drug discovery and development pipelines. Incorporating this unnatural amino acid into potential peptide therapeutics can overcome many of the traditional limitations of peptides, such as poor metabolic stability and low oral bioavailability. cam.ac.uk
In the early discovery phase, this compound allows for the rapid generation of diverse peptide libraries via SPPS. nih.gov These libraries can be screened to identify initial "hit" compounds with desired biological activity. During lead optimization, the indazole-alanine residue can be strategically placed within a peptide sequence to fine-tune its pharmacological properties. The indazole ring can modulate lipophilicity, hydrogen bonding capacity, and conformational rigidity, helping to improve potency, selectivity, and pharmacokinetic profiles. diva-portal.orgnih.gov
Several FDA-approved drugs contain an indazole scaffold, demonstrating its clinical relevance and acceptance by regulatory agencies. nih.govrsc.orgresearchgate.net This precedent facilitates the progression of new indazole-containing peptide candidates through the development pipeline. The use of this compound enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of peptide leads, ultimately accelerating the identification of clinical candidates for a wide range of diseases, from cancer to cardiovascular disorders. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Fmoc-L-3-Ala(Indazol)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Fmoc group is orthogonally stable under acidic conditions, enabling stepwise peptide elongation. For the indazole-substituted alanine derivative:
- Protection Strategy : Use the Alloc (allyloxycarbonyl) group for temporary side-chain protection, as seen in Fmoc-Dab(Alloc)-OH and Fmoc-Dap(Alloc)-OH .
- Coupling Conditions : Activate with HBTU/HOBt in DMF, with 2–4 equivalents of the amino acid. Monitor coupling efficiency via Kaiser test or HPLC .
- Deprotection : Remove Fmoc with 20% piperidine in DMF; Alloc groups require Pd(0)-catalyzed deprotection .
Q. How does the indazole substituent influence solubility and handling of this compound?
- Methodological Answer :
- Solubility : The indazole group increases hydrophobicity. Dissolve in DMSO (10–20 mM stock) or DMF (5–10 mM) for SPPS, similar to Fmoc-3-Ala(3-benzothienyl)-OH .
- Storage : Store as a lyophilized powder at –20°C (stable for 3 years) or in solution at –80°C (6 months). Avoid repeated freeze-thaw cycles .
Q. What purification techniques are optimal for this compound?
- Methodological Answer :
- Crude Purification : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 min). Monitor at 265 nm (Fmoc absorbance) .
- Final Validation : Confirm purity (>95%) via LC-MS (ESI+) and characterize by / NMR in DMSO-d .
Q. How can researchers mitigate racemization during SPPS using this compound?
- Methodological Answer :
- Coupling Temperature : Perform reactions at 0–4°C to minimize racemization.
- Additives : Use 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt for sterically hindered residues .
- Monitoring : Check enantiomeric purity via chiral HPLC with a Crownpak CR(+) column .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in challenging peptide sequences?
- Methodological Answer :
- Reagent Selection : Use PyBOP or Castro’s reagent (BOP-Cl) instead of HBTU for bulky residues, as demonstrated for Fmoc-Ala(N)-OH .
- Extended Coupling : Increase reaction time to 2–3 hours and use double coupling (2×2 equivalents) for sequences prone to aggregation .
- Microwave Assistance : Apply microwave irradiation (50°C, 10–20 W) to enhance kinetics in difficult couplings .
Q. What side reactions are associated with the indazole moiety during peptide synthesis?
- Methodological Answer :
- Oxidation : The indazole ring is prone to oxidation under acidic conditions. Use argon sparging and avoid strong oxidizers (e.g., TFA >90%) during cleavage .
- Nucleophilic Attack : Protect the indazole NH with a photolabile group (e.g., NVOC) if post-synthetic modifications are planned .
Q. How do stability studies inform the handling of this compound in long-term peptide projects?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS; >90% stability indicates suitability for prolonged storage .
- pH Stability : Assess stability in buffers (pH 1–12). Indazole derivatives typically degrade at pH <3 or >10, necessitating neutral conditions during synthesis .
Q. What structural insights can be gained by incorporating this compound into peptide backbones?
- Methodological Answer :
- Conformational Analysis : Use circular dichroism (CD) to study β-sheet or α-helix stabilization. The indazole group may restrict backbone flexibility, as seen with benzothienyl-substituted analogs .
- X-ray Crystallography : Co-crystallize peptides with target proteins (e.g., kinases) to map indazole-protein interactions. Soak crystals in 20% PEG 3350 for optimal resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
